molecular formula C10H16N2 B162360 4-N-butan-2-ylbenzene-1,4-diamine CAS No. 10029-30-8

4-N-butan-2-ylbenzene-1,4-diamine

Cat. No.: B162360
CAS No.: 10029-30-8
M. Wt: 164.25 g/mol
InChI Key: CMBRHCVQODXRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N-butan-2-ylbenzene-1,4-diamine is an organic compound characterized by the presence of a benzene ring substituted with two amino groups and a butan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-N-butan-2-ylbenzene-1,4-diamine typically involves the alkylation of benzene-1,4-diamine with butan-2-yl halides under basic conditions. The reaction is carried out in an organic solvent such as ethanol or dimethylformamide, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-N-butan-2-ylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding primary or secondary amines.

    Substitution: Halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-N-butan-2-ylbenzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism by which 4-N-butan-2-ylbenzene-1,4-diamine exerts its effects involves interactions with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

    Benzene-1,4-diamine: Lacks the butan-2-yl group, making it less hydrophobic.

    N,N-dimethylbenzene-1,4-diamine: Contains methyl groups instead of butan-2-yl, affecting its reactivity and solubility.

Uniqueness: 4-N-butan-2-ylbenzene-1,4-diamine is unique due to the presence of the butan-2-yl group, which enhances its hydrophobicity and influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.

Properties

IUPAC Name

4-N-butan-2-ylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,12H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBRHCVQODXRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307747
Record name 4-N-butan-2-ylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10029-30-8
Record name 1, N-(1-methylpropyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-N-butan-2-ylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.